REACTION_SMILES
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[CH2:9]([Li:10])[CH2:11][CH2:12][CH3:13].[Cl-:22].[Cl:14][C:15]([C:16]([Cl:17])([Cl:18])[Cl:19])([Cl:20])[Cl:21].[NH4+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[s:6][cH:7][cH:8]2>>[s:1]1[c:2]2[c:3]([cH:4][c:5]1[Cl:14])[s:6][cH:7][cH:8]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1cc2sccc2s1
|
Name
|
|
Type
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product
|
Smiles
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Clc1cc2sccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |